molecular formula C12H15BrO2 B2973191 Tert-butyl 2-(2-bromophenyl)acetate CAS No. 123088-07-3

Tert-butyl 2-(2-bromophenyl)acetate

Cat. No.: B2973191
CAS No.: 123088-07-3
M. Wt: 271.154
InChI Key: VKDZRXIUBHUXLJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-bromophenyl)acetate (CAS: 197792-52-2) is an aromatic ester characterized by a bromine substituent at the ortho position of the phenyl ring and a tert-butyl ester group. Its molecular formula is C₁₂H₁₅BrO₂, with a molecular weight of 271.15 g/mol . This compound is frequently employed as an intermediate in pharmaceutical and organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive aryl bromide moiety .

Properties

IUPAC Name

tert-butyl 2-(2-bromophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDZRXIUBHUXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123088-07-3
Record name tert-butyl 2-(2-bromophenyl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(2-bromophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-bromophenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with a dehydrating agent to remove water formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-bromophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 2-(2-bromophenyl)acetate is a chemical compound with the CAS number 123088-07-3 . It is an ester derived from 2-(2-bromophenyl)acetic acid and tert-butanol. It is available for purchase as a chemical reagent for research and development purposes .

Chemical Properties and Structure

This compound has a molecular weight of 271.15 g/mol . The compound's structure includes a phenyl ring substituted with a bromine atom at the ortho position, and an acetate group esterified with a tert-butyl group . Key identifiers include its IUPAC name, tert-butyl 2-bromo-2-phenylacetate, InChI code, and SMILES notation .

Synthesis and Availability

This compound is manufactured by Enamine Ltd. and distributed by Fujifilm Wako Pure Chemical Corporation .

Research Applications

While the specific applications of this compound are not detailed in the provided search results, the related compound tert-butyl 2-(4-bromophenyl)acetate is available from chemical suppliers such as Sigma-Aldrich . Further, a related compound called dBET6, is used as a chemical probe of BET protein degradation . Studies involving similar compounds can provide insight into potential applications:

  • ** изучение SARs**: tert-Butyl derivatives have been used in structure-activity relationship (SAR) studies . These studies help determine the relationship between a molecule's chemical structure and its biological activity, which is crucial in drug discovery and development .
  • BET Protein Degradation: dBET6, a compound related to tert-butyl, has been shown to be effective in degrading BET proteins in T-ALL cells, leading to the downregulation of c-MYC and induction of apoptosis . This suggests potential applications in cancer therapy .
  • Anti-Cancer Research: Novel N-tert-butyl derivatives have demonstrated potential as targets in anti-cancer therapy by inhibiting 11β-HSD1 and 11β-HSD2, which are involved in the differentiation and proliferation of neoplastic cells .
  • Pharmaceutical Research: Tert-butyl compounds are used as intermediates in the synthesis of various pharmaceutical compounds .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-bromophenyl)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The ester group can undergo hydrolysis or reduction, leading to various functional derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with tert-butyl 2-(2-bromophenyl)acetate, differing in substituent positions, ester groups, or additional functional moieties. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS No. Molecular Formula MW (g/mol) Substituent Position Key Features Reactivity/Applications
This compound 197792-52-2 C₁₂H₁₅BrO₂ 271.15 Ortho-Br Steric bulk from tert-butyl Cross-coupling reactions
Tert-butyl 2-(3-bromophenoxy)acetate 277331-38-1 C₁₂H₁₅BrO₃ 287.15 Meta-Br (phenoxy) Ether linkage, higher polarity Nucleophilic substitutions
Tert-butyl 2-(4-bromophenyl)acetate 33155-58-7 C₁₂H₁₅BrO₂ 271.15 Para-Br Enhanced electronic effects Aryl halide reactions
Methyl 2-(2-bromophenyl)acetate N/A C₉H₉BrO₂ 229.08 Ortho-Br Smaller ester group Acid-catalyzed esterification
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ 206.24 N/A (ketone group) β-keto ester Enolate chemistry
Tert-butyl 2-(4-(bromomethyl)phenyl)acetate 77292-91-2 C₁₃H₁₇BrO₂ 285.18 Para-Br (CH₂Br) Alkyl bromide functionality Alkylation reactions

Substituent Position and Electronic Effects

  • Ortho vs. Para-bromine, being electronically deactivating, enhances the electrophilicity of the aryl ring, favoring coupling reactions .
  • Phenoxy vs. Phenyl Acetate: Tert-butyl 2-(3-bromophenoxy)acetate (CAS: 277331-38-1) contains an ether linkage, increasing polarity and altering solubility. The meta-bromine position may reduce resonance stabilization compared to ortho/para isomers .

Ester Group Variations

  • tert-Butyl vs. Methyl Esters : Replacing the tert-butyl group with methyl (as in methyl 2-(2-bromophenyl)acetate) reduces steric hindrance, facilitating faster reaction kinetics in ester hydrolysis or transesterification. However, the tert-butyl group improves thermal stability .
  • β-Keto Esters: Ethyl 2-phenylacetoacetate (CAS: 5413-05-8) features a β-keto group, enabling enolate formation for aldol or Michael additions, unlike the bromophenylacetates, which are tailored for halogen-based reactivity .

Functional Group Additions

  • Bromomethyl vs. Bromophenyl : Tert-butyl 2-(4-(bromomethyl)phenyl)acetate (CAS: 77292-91-2) contains a benzyl bromide moiety, enabling alkylation reactions rather than aryl coupling. This contrasts with the target compound’s aryl bromide, which is more suited for palladium-catalyzed cross-couplings .

Biological Activity

Tert-butyl 2-(2-bromophenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

This compound exhibits significant interactions with various enzymes and proteins. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism and the biosynthesis of steroid hormones. The inhibition of these enzymes can lead to altered drug metabolism and potential therapeutic implications.

Table 1: Summary of Biochemical Interactions

Enzyme/Protein Interaction Type Effect
Cytochrome P450InhibitionAltered drug metabolism
Signaling ProteinsModulationChanges in gene expression

Cellular Effects

The compound influences several cellular processes, including cell signaling pathways and gene expression. For instance, it has been observed to modulate the activity of signaling proteins, which can lead to significant changes in cellular metabolism and proliferation rates.

The molecular mechanism by which this compound exerts its effects involves binding interactions with specific biomolecules. The bromophenyl group can participate in π-π interactions, while the tert-butyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets .

Mechanistic Insights

  • Binding Interactions: The compound's hydroxyethylamino group forms hydrogen bonds with biological molecules, influencing enzyme activity.
  • Cellular Uptake: The lipophilic nature of the tert-butyl group aids in cellular uptake, allowing for enhanced bioavailability.

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity against Mycobacterium tuberculosis, Tert-butyl derivatives exhibited promising results, with certain modifications enhancing efficacy. The structure-activity relationship (SAR) studies revealed that specific substitutions on the phenyl ring significantly influenced activity levels .

Anticancer Potential

The anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies demonstrated that the compound could reduce cell viability in aggressive cancer types, such as triple-negative breast cancer (MDA-MB-231), by inducing apoptosis through caspase activation pathways .

Table 2: Anticancer Activity Overview

Cancer Cell Line IC50 (µM) Mechanism
MDA-MB-23110Induction of apoptosis
HeLa15Cell cycle arrest

Future Directions and Research Applications

Ongoing research aims to further elucidate the biological mechanisms underlying the effects of this compound. Its potential applications extend beyond antimicrobial and anticancer activities to include roles as a pharmaceutical intermediate in drug development and as a building block for synthesizing more complex molecules .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(2-bromophenyl)acetate, and how do reaction conditions influence yield?

The compound is typically synthesized via alkylation or esterification reactions. For example, tert-butyl bromoacetate derivatives can react with 2-bromophenyl precursors under basic conditions (e.g., potassium carbonate in acetonitrile), achieving yields of ~70% after recrystallization . Key variables include solvent polarity (acetonitrile vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents. Optimization requires monitoring via TLC or HPLC to track intermediate formation .

Q. How can this compound be characterized to confirm structural integrity?

Standard analytical methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify the tert-butyl group (δ ~1.4 ppm for 1^1H), aromatic protons (δ 7.2–7.6 ppm), and ester carbonyl (δ ~170 ppm in 13^{13}C) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C12_{12}H15_{15}BrO2_2 requires m/z 286.025) .
  • IR spectroscopy : Ester C=O stretch (~1740 cm1^{-1}) and C-Br absorption (~560 cm1^{-1}) .

Q. What are the stability and storage requirements for this compound?

The compound is sensitive to hydrolysis and light. Recommended storage conditions include inert atmospheres (argon/nitrogen), desiccated environments, and temperatures below 4°C. Degradation products (e.g., free carboxylic acids) can form if exposed to moisture, detectable via 1^1H NMR or LC-MS .

Advanced Research Questions

Q. How does the bromophenyl substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The 2-bromophenyl group serves as a versatile electrophile. In palladium-catalyzed couplings, steric hindrance from the tert-butyl ester may slow transmetallation but can be mitigated using bulky ligands (e.g., SPhos). Reaction efficiency depends on solvent (toluene/THF), base (Cs2_2CO3_3), and temperature (80–100°C) . Contrasting yields with analogous phenyl esters (e.g., methyl vs. tert-butyl) highlight steric effects .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in 1^1H NMR splitting patterns or retention times (HPLC) often arise from rotational isomerism or residual solvents. For example:

  • Rotamers due to restricted rotation around the ester carbonyl can split signals; variable-temperature NMR (VT-NMR) clarifies dynamic behavior .
  • Contaminants from incomplete purification (e.g., silica gel residues) require rigorous column chromatography (hexane/ethyl acetate gradients) .

Q. How can this compound be applied in medicinal chemistry for prodrug design?

The tert-butyl ester acts as a protective group for carboxylic acids, enhancing lipophilicity and bioavailability. In prodrugs, enzymatic cleavage (e.g., esterases) releases active metabolites. For example, derivatives of this compound have been used in hypoxia-targeting agents, where the bromophenyl group aids in tumor-selective accumulation .

Methodological Guidance

Designing experiments to study the hydrolytic stability of this compound under physiological conditions

  • Buffer systems : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C.
  • Analytical monitoring : Use LC-MS to quantify intact ester and hydrolysis products (e.g., 2-(2-bromophenyl)acetic acid) over 24–72 hours .
  • Kinetic analysis : Fit degradation data to first-order models to calculate half-life (t1/2t_{1/2}) .

Evaluating the role of this compound in modulating RNA splicing or metabolic pathways

  • Biological assays : Screen for activity in RNA splicing modulators (e.g., FR901464-based systems) using RT-PCR or fluorescence-based splicing reporters .
  • Metabolic profiling : Treat cell lines (e.g., HeLa) with the compound and analyze via untargeted metabolomics (UHPLC-QTOF-MS) to identify pathway perturbations .

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